molecular formula C11H13IN2O5 B1219347 Monoiodoamphenicol CAS No. 40027-73-4

Monoiodoamphenicol

Cat. No.: B1219347
CAS No.: 40027-73-4
M. Wt: 380.14 g/mol
InChI Key: YRWBLCUITDTYCT-MWLCHTKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monoiodoamphenicol, also known as this compound, is a useful research compound. Its molecular formula is C11H13IN2O5 and its molecular weight is 380.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Monoiodoamphenicol exhibits significant antimicrobial properties, particularly against a range of Gram-positive and Gram-negative bacteria. Its mechanism involves binding to the bacterial ribosome, inhibiting protein synthesis.

  • Case Study: Ribosomal Binding
    Research has demonstrated that this compound preferentially binds to the ribosomal protein L16 in Escherichia coli, which is critical for its antibiotic activity. This interaction is similar to that of chloramphenicol but with distinct binding characteristics that enhance its efficacy against resistant strains .

Inhibition of DNA Synthesis

Another notable application of this compound is its role in inhibiting DNA synthesis in bacterial cells. This property is particularly useful in studying bacterial replication processes.

  • Case Study: In Vitro DNA Synthesis
    Studies have shown that this compound effectively inhibits the synthesis of DNA in vitro by targeting the DNA polymerase complex. This inhibition provides insights into the mechanisms of bacterial growth and replication, making it a valuable tool for microbiological research .

Target Prediction in Drug Development

This compound serves as a model compound in computational studies aimed at predicting biological targets for bioactive molecules. Its well-characterized interactions facilitate the development of predictive models that can be applied to other compounds.

  • Data Table: Target Prediction Models
Model TypeDescriptionAccuracy (%)
PASS OnlinePredicts biological activity based on chemical structure99.3
SEASimilarity ensemble approach for target prediction58
TargetHunterUtilizes known targets to predict new interactions44.7

These models have confirmed the primary targets of various bioactive molecules, including this compound, enhancing our understanding of drug-target interactions .

Veterinary Applications

Due to its potent antibacterial properties, this compound has been explored for veterinary use, particularly in treating infections in livestock and pets.

  • Case Study: Veterinary Use
    This compound has been tested in veterinary settings for its effectiveness against infections caused by resistant bacterial strains in animals. Its application helps mitigate the risks associated with antibiotic resistance in veterinary medicine .

Research Tool in Biochemistry

In biochemical research, this compound is utilized as a tool to study protein synthesis and ribosomal function. Its ability to selectively inhibit specific ribosomal activities allows researchers to dissect complex biochemical pathways.

  • Case Study: Protein Synthesis Studies
    Researchers have employed this compound to investigate the effects of antibiotic treatment on protein synthesis rates in bacterial cultures, providing valuable data on the dynamics of ribosomal function under stress conditions .

Properties

CAS No.

40027-73-4

Molecular Formula

C11H13IN2O5

Molecular Weight

380.14 g/mol

IUPAC Name

N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-iodoacetamide

InChI

InChI=1S/C11H13IN2O5/c12-5-10(16)13-9(6-15)11(17)7-1-3-8(4-2-7)14(18)19/h1-4,9,11,15,17H,5-6H2,(H,13,16)/t9-,11-/m1/s1

InChI Key

YRWBLCUITDTYCT-MWLCHTKSSA-N

SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)CI)O)[N+](=O)[O-]

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)CI)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)CI)O)[N+](=O)[O-]

Synonyms

D-(-)-threo-1-4-nitrophenyl-2-(iodoacetamido)-1, 3-propanediol
monoiodoamphenicol

Origin of Product

United States

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